Loratadine impurity I

描述

属性

IUPAC Name |

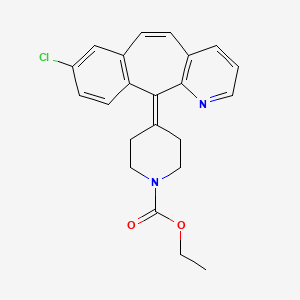

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-ylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-8,11,14H,2,9-10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEKZPHQSXPSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Primary Synthesis from 8-Chloro-11H-Benzo Cyclohepta[1,2-b]Pyridin-11-One

The most well-documented method for synthesizing this compound involves a multi-step process starting with 8-chloro-11H-benzocyclohepta[1,2-b]pyridin-11-one. As described in Schering Corporation’s US5700806 patent, this intermediate undergoes a series of reactions, including condensation with ethyl chloroformate in the presence of a piperidine derivative. The reaction leverages a modified Grignard protocol, where the carbonyl group of the starting material is reduced to form a ylidene intermediate. Key steps include:

-

Condensation : Reaction with 1-(ethoxycarbonyl)piperidine under acidic conditions at 110–130°C.

-

Cyclization : Catalyzed by boric acid and concentrated sulfuric acid, forming the fused benzocycloheptapyridine core.

-

Purification : Recrystallization from n-hexane yields the final impurity with a melting point of 154.7–155.5°C.

This method, while robust, is sensitive to stoichiometric imbalances. Excess ethyl chloroformate or incomplete cyclization often leads to elevated Impurity I levels, necessitating stringent process controls.

Byproduct Formation During Loratadine Synthesis

This compound frequently arises as a byproduct during the industrial synthesis of loratadine itself. For instance, the von Braun reaction—a critical step in attaching the ethoxycarbonyl-piperidine moiety—can produce Impurity I if reaction temperatures exceed 85°C or if alkaline conditions are inadequately controlled. Analytical studies of loratadine mother liquors have isolated Impurity I at concentrations up to 0.1%, highlighting its persistence even in optimized processes.

Table 1: Key Reaction Parameters in Impurity I Formation

| Reaction Step | Temperature Range | Critical Reagents | Impurity I Yield |

|---|---|---|---|

| Condensation | 110–130°C | Ethyl chloroformate | 45–55% |

| Cyclization | 80–90°C | Boric acid, H₂SO₄ | 60–70% |

| Von Braun Substitution | 80–90°C | Triethylamine, toluene | 5–10% (byproduct) |

Mechanistic Pathways Leading to Impurity I Formation

Contamination of Starting Materials

The presence of benzaldehyde in 3-chlorobenzaldehyde, a common starting material for loratadine synthesis, has been implicated in Impurity I formation. Benzaldehyde participates in unintended Ritter reactions, leading to alternative cyclization pathways that produce the impurity. For example, a 0.5% contamination of benzaldehyde can increase Impurity I levels by 0.08–0.12% in final batches.

Side Reactions During Grignard and Cyclization Steps

The Grignard reaction, which introduces the piperidine moiety, is particularly prone to side reactions. Incomplete quenching of the Grignard reagent (e.g., methylmagnesium bromide) results in residual organometallic species that catalyze dehydrogenation, converting dihydro intermediates into the fully aromatic Impurity I. Similarly, over-acidification during cyclization promotes dehydration, shifting the equilibrium toward the ylidene structure.

Analytical Characterization and Isolation

Chromatographic Isolation

Impurity I is typically isolated from loratadine mother liquors using preparative HPLC with a C18 column and a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 65:35 ratio. Under these conditions, Impurity I elutes at 12.3 minutes, well-separated from loratadine (retention time: 8.7 minutes).

Spectroscopic Identification

-

IR Spectroscopy : Key peaks include 2977 cm⁻¹ (aliphatic C–H stretch), 1690 cm⁻¹ (C=O stretch), and 1603 cm⁻¹ (aromatic C=C stretch).

-

NMR Analysis : Distinct signals include δ 4.15 ppm (quartet, –OCH₂CH₃), δ 3.45 ppm (multiplet, piperidine CH₂), and δ 7.82 ppm (doublet, aromatic H).

-

Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 380.87 [M+H]⁺, with fragmentation patterns confirming the loss of ethoxycarbonyl (–89 Da) and chlorine (–35 Da).

Table 2: Comparative Spectral Data for Loratadine and Impurity I

| Parameter | Loratadine | Impurity I |

|---|---|---|

| IR C=O Stretch | 1685 cm⁻¹ | 1690 cm⁻¹ |

| ¹H NMR (δ) | 4.10 (q, 2H) | 4.15 (q, 2H) |

| ESI-MS ([M+H]⁺) | 382.91 | 380.87 |

Industrial Mitigation Strategies

Optimization of Catalytic Systems

Recent patents, such as CN112341433A, advocate replacing traditional Lewis acids (e.g., AlCl₃) with boric acid in cyclization steps. This reduces side reactions, lowering Impurity I yields from 10% to <2% while improving overall loratadine purity.

Enhanced Purification Techniques

Crystallization remains the primary purification method. Employing n-hexane at −20°C selectively precipitates loratadine while leaving Impurity I in solution, achieving a 99.2% purity threshold . Advanced techniques like simulated moving bed (SMB) chromatography are under investigation for large-scale impurity removal.

化学反应分析

Types of Reactions

Loratadine impurity I undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the impurity into other derivatives.

Substitution: The impurity can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds .

科学研究应用

Loratadine impurity I has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical methods to ensure the purity of loratadine.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its pharmacological properties and potential therapeutic effects.

Industry: Utilized in quality control and method validation processes in pharmaceutical manufacturing .

作用机制

The mechanism of action of loratadine impurity I involves its interaction with histamine H1 receptors. By binding to these receptors, the impurity can inhibit the binding of histamine, thereby reducing allergic reactions . The molecular targets and pathways involved include the histamine signaling pathway, which plays a crucial role in allergic responses .

相似化合物的比较

Loratadine Impurity I is compared below with structurally and functionally related impurities, focusing on analytical parameters, synthesis pathways, and regulatory thresholds.

Analytical Parameters

The HPLC method developed by Licha et al. separates loratadine from its impurities, including Impurity I, using an Agilent TC-C18 column with gradient elution (acetonitrile-2% acetic acid). The linearity and precision data for key impurities are summarized in Table 1 .

Table 1: Analytical Parameters of Loratadine and Its Impurities

| Compound | Linear Range (µg/mL) | Correlation Coefficient (r) |

|---|---|---|

| Loratadine | 3.2–106.7 | 0.9994–0.9999 |

| Desloratadine | 0.97–58.3 | 0.9994–0.9999 |

| N-Methyldesloratadine | 0.59–35.5 | 0.9994–0.9999 |

| Tricyclic Ketone | 0.58–34.5 | 0.9994–0.9999 |

| Impurity F | 0.59–35.4 | 0.9994–0.9999 |

| Impurity I | 0.82–49.3 | 0.9994–0.9999 |

Impurity I demonstrates a broader linear range compared to N-Methyldesloratadine and Tricyclic Ketone, suggesting robust detectability at higher concentrations. However, its structural ambiguity limits mechanistic insights into its formation.

Structural and Regulatory Comparison

Table 2 highlights structural features, synthesis pathways, and regulatory limits of Impurity I relative to other loratadine impurities.

Table 2: Structural and Regulatory Profiles of Key Loratadine Impurities

| Impurity Name | Chemical Structure/Feature | Source/Synthesis Pathway | Regulatory Limit (ICH) |

|---|---|---|---|

| Impurity I | Not specified (detected via HPLC) | Likely synthesis byproduct or degradation product | ≤0.10% (unknown) |

| Desloratadine | Active metabolite (piperidine ring hydrolysis) | Metabolic derivative of loratadine | ≤0.15% (known) |

| N-Methyldesloratadine | Methylated piperidine ring | Alkylation side reaction during synthesis | ≤0.15% (known) |

| Bromo Impurity | 8-Bromo substituted loratadine analog | Halogenation side reaction | ≤0.10% (unknown) |

| Dehydro Impurity | Dehydrogenated benzo ring | Oxidation during synthesis/storage | ≤0.10% (unknown) |

| Loratadine Impurity E | 4,8-Dichloro-5,6-dihydrobenzo derivative | Residual intermediate from synthesis | ≤0.10% (unknown) |

- Desloratadine : The primary active metabolite of loratadine, formed via piperidine ring hydrolysis. It is therapeutically relevant and subject to higher regulatory thresholds .

- N-Methyldesloratadine : A synthesis byproduct resulting from incomplete methylation steps, structurally distinct due to an additional methyl group on the piperidine ring .

- Impurity I : While analytically quantified, its structural elucidation remains unresolved in the provided evidence, necessitating advanced techniques (e.g., LC-MS) for characterization .

生物活性

Loratadine impurity I, a compound related to the antihistamine loratadine, has garnered attention for its potential biological activities and implications in pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by its structural similarity to loratadine, with specific modifications that impact its biological interactions. The compound's structure can be represented as follows:

This impurity is typically detected in loratadine formulations at low concentrations, often below 0.1% .

The primary mechanism of action for this compound involves its interaction with histamine H1 receptors. By binding to these receptors, it inhibits the action of histamine, thereby potentially reducing allergic responses. Unlike traditional antihistamines that merely block receptor sites, this compound may function as an inverse agonist , stabilizing the inactive form of the H1 receptor and preventing histamine-induced symptoms .

Antihistaminic Activity

Research indicates that this compound retains some antihistaminic properties similar to loratadine itself. It effectively reduces symptoms associated with allergic rhinitis and urticaria by interfering with histamine signaling pathways .

Anti-inflammatory Effects

Loratadine and its impurities have been studied for their anti-inflammatory effects. These compounds can inhibit mast cell degranulation, reducing the release of pro-inflammatory mediators and decreasing vascular permeability . This suggests a potential role in managing conditions characterized by excessive inflammation.

Additional Biological Activities

Recent studies have explored the broader biological implications of loratadine and its analogs, including:

- Anticancer Properties : Some studies suggest that loratadine and its derivatives may exhibit anticancer activity, potentially influencing cellular mechanisms involved in tumor growth and metastasis .

- Mood Disorders : There is emerging evidence that loratadine may play a role in mood regulation, possibly affecting neurotransmitter systems involved in anxiety and depression .

Case Studies

- Impurity Profile Study : A detailed study on the impurity profile of loratadine revealed three significant impurities, including this compound. The study utilized high-performance liquid chromatography (HPLC) to isolate and characterize these impurities, demonstrating their structural configurations through spectral analysis (IR, NMR, MS) .

- Pharmacological Investigations : Investigations into the pharmacological properties of loratadine and its impurities have highlighted their efficacy in modulating immune responses. For instance, high concentrations of loratadine can inhibit histamine release from mast cells, indicating a potential therapeutic application in allergic conditions .

Data Tables

常见问题

Q. What analytical methods are recommended for detecting and identifying Loratadine Impurity I in pharmaceutical formulations?

To detect and identify this compound, high-performance liquid chromatography (HPLC) with gradient elution is widely used. A validated method employs an Agilent TC-C18 column, acetonitrile-2% acetic acid mobile phase, and UV detection at 276 nm. This setup achieves baseline separation of loratadine and its impurities, including Impurity I, with linearity ranges of 0.82–49.3 µg/mL (r ≥ 0.9994). Method validation should include specificity, accuracy (bias <2.0%), and precision (%RSD <2.0%) as per ICH guidelines . For structural confirmation, X-ray powder diffraction (XRPD) using Cu Kα-1 radiation (1.541 Å) can distinguish polymorphic forms, critical for impurity characterization .

Q. How should researchers validate analytical methods for quantifying this compound?

Validation must adhere to ICH Q2(R2) guidelines, including parameters such as:

- Specificity : Demonstrate separation from matrix components (e.g., desloratadine, tricyclic ketone).

- Linearity : Test across 50–150% of the target concentration.

- Accuracy : Spike recovery studies (e.g., 98–102% recovery for Impurity I).

- Precision : Include repeatability (intra-day) and intermediate precision (inter-day, different analysts/instruments) with %RSD <2.0%.

- Robustness : Vary flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% acetonitrile) .

Q. What experimental design strategies optimize chromatographic separation of this compound?

Use factorial experimental design to evaluate critical parameters:

- Factors : Mobile phase pH (e.g., 6.5 ± 0.05), organic modifier concentration (acetonitrile), and column type (e.g., cation exchange vs. C18).

- Responses : Resolution (≥2.0 between loratadine and Impurity I), tailing factor (<1.5), and retention time reproducibility.

For example, a study optimizing pseudoephedrine and loratadine separation achieved %RSD <2.0% for retention times using a central composite design .

Advanced Research Questions

Q. How do degradation pathways and storage conditions influence the formation of this compound?

Stress studies under ICH-recommended conditions (acid/base hydrolysis, oxidation, photolysis, thermal) reveal degradation mechanisms. For example:

- Photodegradation : Exposure to UV light (254 nm) generates Impurity I via dehydrohalogenation, confirmed by GC-MS and HPTLC-densitometry.

- Thermal stability : Heating at 40°C for 30 hours reduces loratadine content but does not significantly alter Impurity I levels.

Document degradation products using mass spectrometry and correlate with XRPD data to confirm structural integrity .

Q. What strategies resolve discrepancies in impurity quantification between HPLC and XRPD?

Discrepancies may arise due to polymorphic interconversion or matrix interference. Mitigation steps include:

- Sample preparation : Grind samples uniformly (e.g., 3–4 cycles) to ensure homogeneity.

- Cross-validation : Compare HPLC results with XRPD quantification (e.g., limit of detection <0.8% w/w for Form II in Form I).

- Statistical analysis : Apply ANOVA to assess inter-method variability and identify outliers .

Q. How can researchers assess the pharmacokinetic impact of this compound in biological matrices?

Develop a sensitive LC-MS/MS method for plasma analysis:

- Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction.

- Chromatography : Use a monolithic column for rapid separation (e.g., 5-minute runtime) with fluorometric detection.

- Validation : Achieve LOQ ≤1 ng/mL for Impurity I and assess matrix effects (e.g., ion suppression ≤15%).

Apply this method to study drug-drug interactions, such as omeprazole-induced pH changes affecting loratadine absorption .

Q. What are the challenges in synthesizing this compound-free reference standards?

Key challenges include:

- Polymorphic purity : Ensure Form I contains <0.8% Form II via XRPD and differential scanning calorimetry.

- Synthetic route : Use activated charcoal (1.4 kg per batch) to adsorb impurities during crystallization.

- Purity verification : Validate using orthogonal methods (HPLC, NMR) and report relative response factors (e.g., F = 0.64 for specified impurities) .

Methodological Considerations

Q. How should researchers handle conflicting data on impurity stability across studies?

- Replicate experiments : Repeat under identical conditions (e.g., UV exposure duration, wavelength).

- Meta-analysis : Compare degradation profiles from multiple sources (e.g., USP guidelines vs. peer-reviewed studies).

- Error analysis : Quantify measurement uncertainty using confidence intervals (e.g., 95% CI for %RSD) .

Q. What statistical approaches are recommended for impurity data analysis?

- Regression models : Establish linearity (e.g., y = 1.02x + 0.12, r² ≥ 0.999) and assess residual plots for non-linearity.

- Outlier detection : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous data points.

- Multivariate analysis : Use principal component analysis (PCA) to correlate impurity levels with process variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。